molecular formula C18H20INO2 B3474217 N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3474217
M. Wt: 409.3 g/mol
InChI Key: UJRFHUSFQQKUHD-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a phenoxy acetamide derivative characterized by:

  • 3-methyl-4-isopropylphenoxy group: A bulky, lipophilic substituent on the acetamide’s ether linkage, influencing steric and electronic properties.
  • Acetamide backbone: Provides a flexible scaffold for functionalization, common in pharmaceuticals for hydrogen bonding and target interactions .

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-12(2)17-9-8-16(10-13(17)3)22-11-18(21)20-15-6-4-14(19)5-7-15/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRFHUSFQQKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)I)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-methyl-4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.

    Iodination of the Phenyl Ring: The phenoxyacetamide intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the iodine atom and the phenoxyacetamide moiety suggests potential activity as an antimicrobial or anticancer agent. Further research is needed to elucidate its biological activity and therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Iodo vs. Halogenated Phenyl Groups
  • Compound 19i (): 2-(4-hydroxyphenyl)-N-(4-iodophenyl)acetamide Key difference: Replaces the 3-methyl-4-isopropylphenoxy group with a hydroxyl group. Impact: Increased polarity due to -OH, reducing lipophilicity compared to the target compound .
  • Compound 19h () : N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide
    • Key difference : Bromine substituents at 3,5 positions instead of iodine.
    • Impact : Lower molecular weight (Br: 79.9 g/mol vs. I: 126.9 g/mol) and altered steric effects .
Non-Halogenated Phenyl Groups
  • N-(3-amino-2-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide () Key difference: 3-amino-2-methylphenyl group instead of 4-iodophenyl.
  • 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-{4-[(propan-2-yl)oxy]phenyl}acetamide () Key difference: 4-isopropoxyphenyl replaces 4-iodophenyl.

Structural Modifications on the Phenoxy Group

Bulky Substituents
  • N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide () Key difference: Sulfonyl-dihydroindole group replaces iodine.
Heterocyclic Additions
  • 2-{2-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide () Key difference: Thiazolidinone ring conjugated to the phenoxy group. Impact: Introduces a rigid, planar structure that may enhance binding to enzymes like cyclooxygenase .

Pharmacological Implications

While biological data for the target compound are unavailable, insights can be drawn from analogs:

  • Anti-inflammatory Activity: Cyclohexyl-based phenoxy acetamides () showed significant activity in carrageenan-induced edema models, suggesting the target’s bulky substituents may enhance binding to COX-2 .
  • Antimicrobial Potential: Brominated analogs () exhibited activity against S. aureus and E. coli, implying halogenation’s role in disrupting bacterial membranes .

Biological Activity

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components: an acetamide backbone with an iodophenyl group and a phenoxy moiety. Its molecular formula is C18H20IC_{18}H_{20}I and it has a molar mass of approximately 360.26 g/mol.

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer and antimicrobial properties. The presence of the iodophenyl and phenoxy groups is crucial for the activity of this compound. The phenoxy group in particular has been noted for enhancing bioactivity, likely due to its ability to interact favorably with biological targets such as enzymes and receptors.

Biological Activity Overview

  • Anticancer Activity
    • Several studies have explored the anticancer potential of phenoxy-containing compounds. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
    • The compound's activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values ranging from 0.56 µM to 5.96 µM against different cancer cell lines .
  • Antimicrobial Activity
    • Compounds structurally related to this compound have also exhibited moderate activity against gram-positive bacteria. This suggests potential applications in treating bacterial infections .

Research Findings

A summary of key findings from recent studies on similar compounds is presented in the following table:

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AHepG20.56Induces apoptosis
Compound BMCF-70.77Cell cycle arrest
Compound CA5497.90Intrinsic pathway apoptosis
Compound DPC-35.96Extrinsic pathway apoptosis

Case Studies

  • Case Study on HepG2 Cell Line
    • A derivative of this compound was tested against the HepG2 cell line, showing an IC50 value of 0.56 µM, indicating potent anticancer activity. The study concluded that this compound induces apoptosis through both intrinsic and extrinsic pathways .
  • Antimicrobial Testing
    • In another study focusing on antimicrobial properties, derivatives showed moderate effectiveness against specific gram-positive bacteria, suggesting their utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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